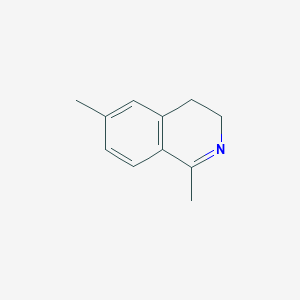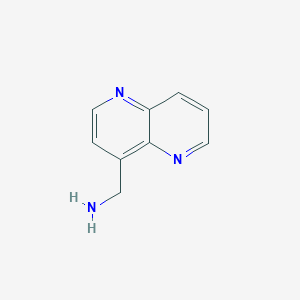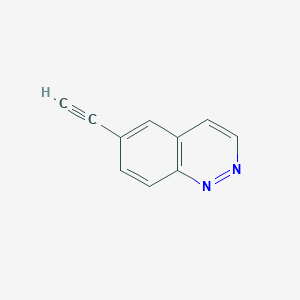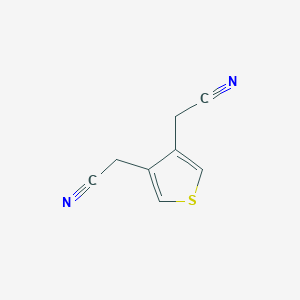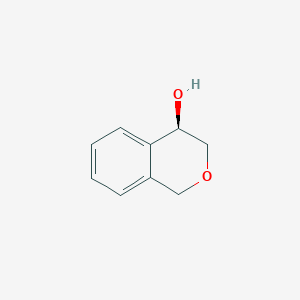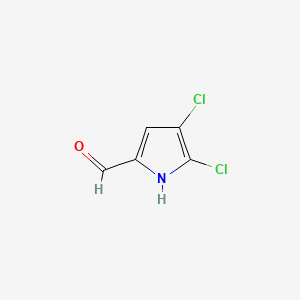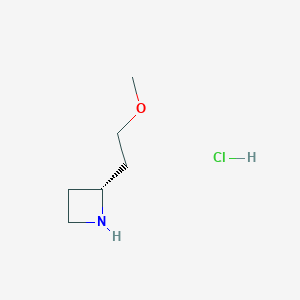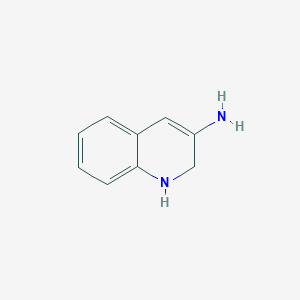
1,2-Dihydroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amine group at the 3-position and a dihydro moiety at the 1,2-positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the reduction of quinoline-3-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions . Another approach includes the cyclization of N-aryl-2-aminobenzylamines with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods offer high yields and are suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydroquinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline-3-amine derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroquinolin-3-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2-Dihydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dihydro and amine groups.
Quinoline-3-amine: Similar to 1,2-Dihydroquinolin-3-amine but without the dihydro moiety.
Tetrahydroquinoline: A fully reduced form of quinoline with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of the dihydro moiety and the amine group at the 3-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1,2-dihydroquinolin-3-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2 |
InChI-Schlüssel |
YMRCIENXPNTVID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


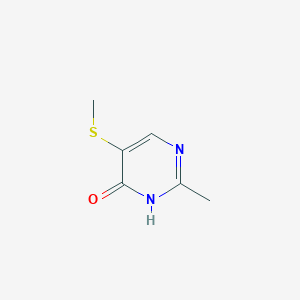
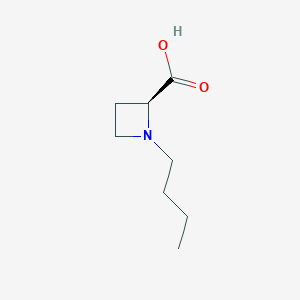
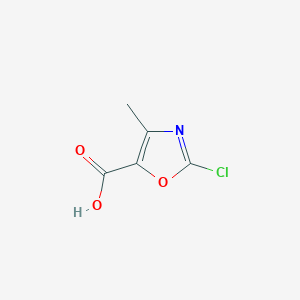
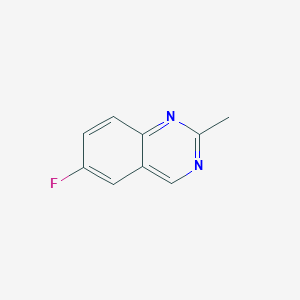
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

